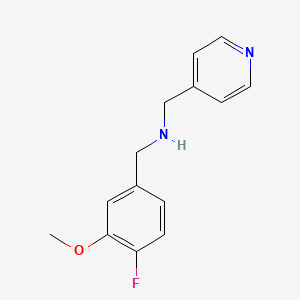

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine

Description

Properties

IUPAC Name |

N-[(4-fluoro-3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c1-18-14-8-12(2-3-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEJUGDOLGTEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzyl alcohol and pyridine-4-carboxaldehyde.

Reaction Conditions: The alcohol is first converted to the corresponding benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Nucleophilic Substitution: The benzyl chloride is then reacted with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride (NaH) to form the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological targets.

Medicine

In medicinal chemistry, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity, while the pyridinylmethylamine moiety can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzyl Analogs

Key Observations :

Pyridinylmethyl Analogs

Key Observations :

- Pyridin-4-ylmethyl vs. pyridin-3-ylmethyl : The position of the nitrogen affects hydrogen-bonding directionality. Pyridin-4-ylmethyl offers axial symmetry, while pyridin-3-ylmethyl may lead to angled interactions .

- Salt forms : Dihydrochloride derivatives (e.g., in ) improve aqueous solubility, critical for pharmacokinetics.

Steric and Electronic Modifications

Biological Activity

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H16FN3O. Its structure features a fluorinated benzyl moiety and a pyridine ring, which are critical for its biological interactions.

The biological activity of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine can be attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in cell signaling pathways. The presence of the fluorine atom enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, it has been tested against human prostate cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP | 5.2 | Induction of apoptosis |

| DU145 | 3.8 | Cell cycle arrest |

| PC-3 | 4.5 | Inhibition of angiogenesis |

Neuropharmacological Effects

The compound also shows potential as a neuropharmacological agent. It has been evaluated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary data suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine. Modifications to the benzyl or pyridine moieties can significantly affect potency and selectivity.

Key Findings

- Fluorine Substitution : The presence of the fluorine atom at the para position enhances binding affinity to target receptors.

- Methoxy Group : The methoxy group at the meta position improves solubility and bioavailability.

- Pyridine Ring Modifications : Alterations in the pyridine ring can lead to variations in selectivity towards different receptor subtypes.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine was tested against several cancer cell lines. The results indicated that it effectively inhibited cell growth with an IC50 value lower than many existing chemotherapeutics .

Study 2: Neuropharmacological Evaluation

Another study focused on the compound's effects on serotonin transporters, showing that it could increase serotonin levels in synaptic clefts, suggesting its potential as an antidepressant .

Q & A

How can researchers optimize the synthesis of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine to improve yield and purity?

Methodological Answer:

- Solvent Selection: Use ethanol or methanol as reaction solvents to enhance solubility of intermediates and reduce side reactions .

- Acid Catalysis: Add acetic acid (10 drops per 5 mmol substrate) to promote Schiff base formation, as demonstrated in analogous amine-aldehyde condensations .

- Purification: Employ vacuum filtration followed by sequential washing with water and methanol to isolate pure product (91% yield achieved in similar syntheses) .

- Monitoring: Track reaction progress via TLC (alumina plates, dichloromethane mobile phase) or -NMR to confirm intermediate conversion .

What advanced spectroscopic techniques are critical for characterizing the structural integrity of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using ESI-HRMS (e.g., calculated vs. observed, error < 0.3 ppm) .

- Multinuclear NMR: Analyze - and -NMR in DMSO-, referencing δ 2.50 ppm (residual DMSO) and 39.52 ppm (DMSO carbon). Key signals include aromatic protons (δ 7.1–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

- X-ray Crystallography: Resolve bond angles and torsional strain using single-crystal diffraction (e.g., SHELX programs), ensuring -factor < 0.05 for high precision .

How should discrepancies in NMR data between synthetic batches be resolved?

Methodological Answer:

- Solvent/Temperature Effects: Re-acquire spectra under identical conditions (e.g., 300 K in DMSO-) to eliminate solvent-shift artifacts .

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and methylene bridges .

- Impurity Analysis: Perform TLC with UV visualization or HPLC-MS to detect unreacted aldehyde or byproducts. Repurify via column chromatography if needed .

What computational methods validate the molecular conformation and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths (e.g., C–F: 1.34 Å) with X-ray data .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H-bonding, π-π stacking) to explain crystal packing .

- Docking Studies: Model binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on fluorine’s electrostatic contributions .

How to design dose-response experiments to assess kinase inhibition potential?

Methodological Answer:

- Enzyme Assays: Use recombinant p38 MAP kinase in ATP-competitive assays with varying compound concentrations (1 nM–100 µM). Measure IC via fluorescence polarization .

- Controls: Include staurosporine (positive control) and DMSO-only wells. Normalize activity to baseline .

- Data Analysis: Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response) .

What strategies elucidate structure-activity relationships (SAR) for therapeutic development?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 4-fluoro with chloro or methoxy groups) and test biological activity .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties (e.g., pyridinylmethyl’s role in target binding) .

- Statistical Modeling: Apply QSAR with descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

How to address low aqueous solubility during pharmacological testing?

Methodological Answer:

- Co-Solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .

- Salt Formation: Synthesize hydrochloride salts by treating the free base with HCl gas in diethyl ether .

- Nanoformulation: Encapsulate in PEGylated liposomes (70–100 nm size) to enhance bioavailability .

What analytical approaches confirm compound stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC-UV at 254 nm .

- LC-MS/MS Identification: Characterize degradation products (e.g., hydrolyzed benzyl groups) using Q-TOF mass spectrometry .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Use Arrhenius modeling to predict shelf life .

How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Assay Standardization: Re-test compound under uniform conditions (e.g., cell line: HEK293, serum-free media) .

- Metabolic Stability Check: Use liver microsomes (human/rat) to quantify CYP450-mediated inactivation, which may explain variability .

- Orthogonal Assays: Compare results from enzymatic (kinase) and cellular (proliferation) assays to confirm target specificity .

What crystallographic software and parameters ensure accurate refinement of this compound?

Methodological Answer:

- SHELX Suite: Refine structures with SHELXL (full-matrix least-squares), ensuring and . Anisotropic displacement parameters for non-H atoms .

- Validation Tools: Use PLATON to check for missed symmetry and CCDC Mercury for H-bond analysis .

- Data Collection: Employ Mo Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.